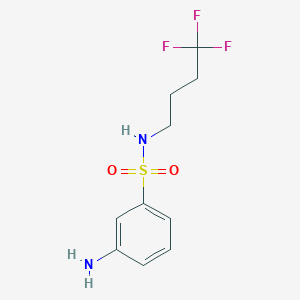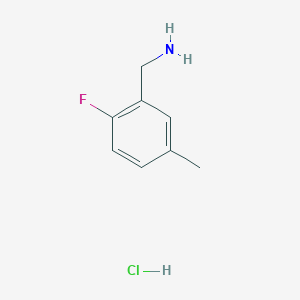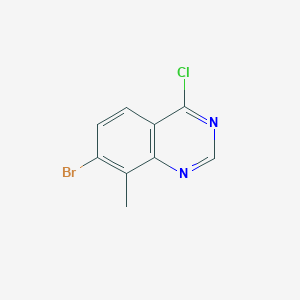
Ethyl 2-mercaptothiazole-5-carboxylate
Overview
Description
Ethyl 2-mercaptothiazole-5-carboxylate is a chemical compound with the CAS Number: 1485286-94-9 . Its IUPAC name is ethyl 2-thioxo-2,3-dihydro-1H-1lambda3-thiazole-5-carboxylate . The molecular weight of this compound is 190.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8NO2S2/c1-2-9-5(8)4-3-7-6(10)11-4/h3,11H,2H2,1H3,(H,7,10) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 286.2±50.0 °C and a predicted density of 1.42±0.1 g/cm3 . Its pKa is predicted to be 7.35±0.40 .
Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 2-mercaptothiazole-5-carboxylate and its derivatives have been extensively used in synthetic chemistry. A notable application is in the one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates, which demonstrates the versatility of these compounds in complex chemical reactions (Ray & Ghosh, 2005). Another research shows its utility as a matrix in matrix-assisted laser desorption/ionization (MALDI) for analyzing a broad spectrum of analytes in both positive and negative ion modes (Raju et al., 2001).
Antimicrobial Properties
Research has also focused on the antimicrobial properties of derivatives of this compound. Desai, Bhatt, and Joshi (2019) conducted a study on the synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, analyzing its antimicrobial activities against various bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Photophysical Properties and Sensitization
In the field of photophysics, compounds derived from this compound have been studied for their luminescent properties. Amati et al. (2010) investigated the photophysical properties and singlet oxygen activation of ethyl 2-arylthiazole-5-carboxylates, demonstrating their potential in photochemical applications (Amati et al., 2010).
Fluorescent Probe Development
The development of fluorescent probes is another area where this compound derivatives show promise. Wang et al. (2017) designed a colorimetric and ratiometric fluorescent probe using ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for detecting biothiols in living cells, illustrating its application in biological and diagnostic fields (Wang et al., 2017).
Safety and Hazards
The safety information available indicates that Ethyl 2-mercaptothiazole-5-carboxylate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .
Biochemical Analysis
Biochemical Properties
Ethyl 2-mercaptothiazole-5-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor for certain enzymes, thereby influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. It may also interact with DNA or RNA, leading to changes in gene expression. The binding interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. This compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. Additionally, it may influence metabolite levels by altering the expression of genes encoding metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to transporters may facilitate the uptake of the compound into cells, while binding to specific proteins may target it to particular cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence cellular metabolism .
Properties
IUPAC Name |
ethyl 2-sulfanylidene-3H-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c1-2-9-5(8)4-3-7-6(10)11-4/h3H,2H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUBXQKQVVRFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449647.png)











![1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid](/img/structure/B1449666.png)

